3-(2-chloroacetamido)-N-methylbenzamide
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Overview
Description
3-(2-chloroacetamido)-N-methylbenzamide is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Safety of Insect Repellents
Research on N,N-diethyl-3-methylbenzamide (deet), an insect repellent, provides insights into the pharmacokinetics, formulation, and safety aspects of chemically related compounds. The study indicates that deet is effective against various insects, and its protection efficacy depends on formulation, application pattern, and environmental factors. Despite extensive use, deet is generally safe for topical use if applied as recommended, although side effects and interactions with other compounds are noted. This suggests the importance of understanding the pharmacokinetics and safety profiles of related compounds, including 3-(2-chloroacetamido)-N-methylbenzamide (Qiu, Jun, & McCall, 1998).
Environmental Impact of Chemical Compounds
The occurrence, fate, and behavior of parabens in aquatic environments have been reviewed, highlighting the environmental impact of chemical compounds used in consumer products. Parabens, used as preservatives, are ubiquitous in surface water and sediments due to their continuous introduction into the environment. This review underscores the importance of assessing the environmental fate of chemical compounds, including this compound, to understand their ecological effects and guide the development of safer alternatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Potential for Neurotoxicity and Neuroprotection
Studies on ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, offer insights into the dual effects of neurotoxicity versus neuroprotection in anesthesia for the developing brain. These findings emphasize the complex roles that similar compounds might play in neurodevelopment and the potential for both adverse and therapeutic effects. It highlights the need for further research to balance the neurotoxic and neuroprotective effects of compounds like this compound in medical applications (Yan & Jiang, 2014).
Mechanism of Action
Target of Action
Similar compounds have been reported to have broad-spectrum antimicrobial activity .
Mode of Action
Related compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Biochemical Pathways
Related compounds have been shown to decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .
Result of Action
Related compounds have been found to impede pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-12-10(15)7-3-2-4-8(5-7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXIJTJRTZUUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.